molecular formula C13H16N2O4 B7569068 1-(5-Ethoxycarbonylpyridin-2-yl)pyrrolidine-3-carboxylic acid

1-(5-Ethoxycarbonylpyridin-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B7569068
M. Wt: 264.28 g/mol
InChI Key: XOZGYPAGGSUELG-UHFFFAOYSA-N
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Description

1-(5-Ethoxycarbonylpyridin-2-yl)pyrrolidine-3-carboxylic acid, also known as ECPP, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and drug development. ECPP belongs to the class of pyrrolidine carboxylic acids and can be synthesized through a multistep process.

Mechanism of Action

The mechanism of action of 1-(5-Ethoxycarbonylpyridin-2-yl)pyrrolidine-3-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the activity of pro-inflammatory cytokines and reducing oxidative stress in cells. This compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating the antioxidant response in cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of pro-inflammatory cytokines, reduce oxidative stress in cells, and protect neurons from damage caused by oxidative stress. This compound has also been found to activate the Nrf2 pathway, which is responsible for regulating the antioxidant response in cells.

Advantages and Limitations for Lab Experiments

1-(5-Ethoxycarbonylpyridin-2-yl)pyrrolidine-3-carboxylic acid has several advantages for lab experiments. It has been found to be stable in solution and can be easily synthesized in the laboratory. However, this compound has some limitations for lab experiments. Its synthesis is complex and requires expertise in organic chemistry. It is also expensive to produce, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of 1-(5-Ethoxycarbonylpyridin-2-yl)pyrrolidine-3-carboxylic acid. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and drug development. This compound could be further studied for its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases. Additionally, this compound could be studied for its potential use as an anti-inflammatory and antioxidant agent in the treatment of inflammatory diseases.

Synthesis Methods

1-(5-Ethoxycarbonylpyridin-2-yl)pyrrolidine-3-carboxylic acid can be synthesized through a multistep process that involves the reaction of 2,5-dimethoxytetrahydrofuran with ethyl chloroformate, followed by the reaction with 2-amino-5-ethylpyridine. The resulting product is then treated with sodium hydride and 1,3-dibromopropane to produce this compound. The synthesis of this compound is complex and requires expertise in organic chemistry.

Scientific Research Applications

1-(5-Ethoxycarbonylpyridin-2-yl)pyrrolidine-3-carboxylic acid has been found to have potential applications in medicine and drug development. It has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been found to inhibit the activity of pro-inflammatory cytokines and reduce oxidative stress in cells. It also has the potential to protect neurons from damage caused by oxidative stress.

Properties

IUPAC Name

1-(5-ethoxycarbonylpyridin-2-yl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-2-19-13(18)9-3-4-11(14-7-9)15-6-5-10(8-15)12(16)17/h3-4,7,10H,2,5-6,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZGYPAGGSUELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N2CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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